

# In-Depth Technical Guide on the Spectroscopic Data of N-Cyanopivalamide

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## Compound of Interest

Compound Name: *N-Cyanopivalamide*

Cat. No.: *B15244491*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **N-Cyanopivalamide** (also known as 2,2-dimethyl-N-cyanopropanamide). Due to the limited availability of published experimental data for this specific compound, this document focuses on predicted spectroscopic characteristics based on the analysis of its functional groups. It also includes standardized experimental protocols for the acquisition of such data.

## Predicted Spectroscopic Data

The structure of **N-Cyanopivalamide** contains a pivaloyl group (tert-butyl connected to a carbonyl), an N-cyano (-N-C≡N) functionality, and an amide linkage. These features will give rise to characteristic signals in NMR, IR, and Mass Spectrometry.

Table 1: Predicted <sup>1</sup>H NMR Spectroscopic Data for **N-Cyanopivalamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 1.3 - 1.5	Singlet	9H	-(CH <sub>3</sub> ) <sub>3</sub>
~ 8.0 - 9.0	Broad Singlet	1H	-NH-

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectroscopic Data for **N-Cyanopivalamide**

Chemical Shift ( $\delta$ ) ppm	Assignment
~ 27 - 29	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 40 - 42	-C(CH <sub>3</sub> ) <sub>3</sub>
~ 115 - 120	-C $\equiv$ N
~ 175 - 180	-C=O

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

Table 3: Predicted IR Absorption Frequencies for **N-Cyanopivalamide**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~ 3400 - 3200	Medium	N-H Stretch
~ 2970 - 2870	Strong	C-H Stretch (aliphatic)
~ 2260 - 2240	Medium	C $\equiv$ N Stretch
~ 1720 - 1680	Strong	C=O Stretch (Amide I)
~ 1550 - 1510	Medium	N-H Bend (Amide II)

Sample Preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry Data for **N-Cyanopivalamide**

m/z Ratio	Predicted Fragment Ion
126	[M] <sup>+</sup> (Molecular Ion)
85	[M - C $\equiv$ N - H] <sup>+</sup>
57	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI).

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for **N-Cyanopivalamide**.

### 1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **N-Cyanopivalamide** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **$^1\text{H}$  NMR Acquisition:**
  - **Pulse Program:** Standard single-pulse sequence (e.g., 'zg30').
  - **Spectral Width:** 0-12 ppm.
  - **Acquisition Time:** 2-4 seconds.
  - **Relaxation Delay:** 1-5 seconds.
  - **Number of Scans:** 16-64.
- **$^{13}\text{C}$  NMR Acquisition:**
  - **Pulse Program:** Proton-decoupled single-pulse sequence (e.g., 'zgpg30').
  - **Spectral Width:** 0-220 ppm.
  - **Acquisition Time:** 1-2 seconds.
  - **Relaxation Delay:** 2 seconds.
  - **Number of Scans:** 1024 or more, depending on sample concentration.
- **Data Processing:** Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal (0.00 ppm).

for  $^1\text{H}$ ) or the residual solvent signal (77.16 ppm for  $\text{CDCl}_3$  in  $^{13}\text{C}$ ).

## 2. Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind 1-2 mg of **N-Cyanopivalamide** with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Transfer the powder to a pellet-forming die.
  - Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Spectral Range:  $4000\text{-}400\text{ cm}^{-1}$ .
  - Resolution:  $4\text{ cm}^{-1}$ .
  - Number of Scans: 16-32.
  - Acquire a background spectrum of the empty sample compartment or a pure KBr pellet before scanning the sample. The final spectrum is reported in terms of transmittance or absorbance.

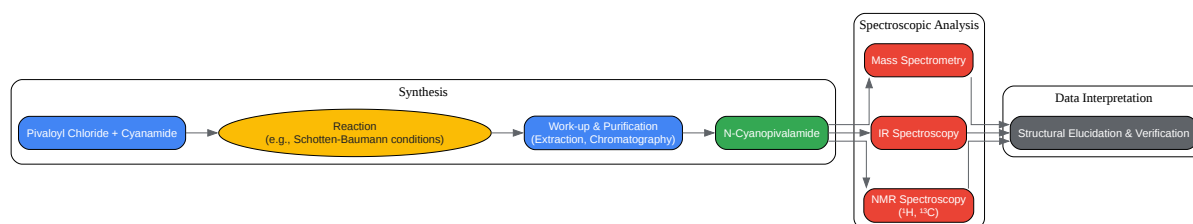
## 3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of **N-Cyanopivalamide** (less than 1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatography (GC) system for sample introduction, or a direct insertion probe.

- Data Acquisition (GC-MS):
  - GC Column: A non-polar capillary column (e.g., DB-5ms).
  - Injection Volume: 1  $\mu\text{L}$ .
  - Inlet Temperature: 250  $^{\circ}\text{C}$ .
  - Oven Temperature Program: Start at 50  $^{\circ}\text{C}$ , hold for 2 minutes, then ramp to 250  $^{\circ}\text{C}$  at 10  $^{\circ}\text{C}/\text{min}$ .
  - MS Ion Source: Electron Ionization (EI) at 70 eV.
  - Mass Range:  $m/z$  40-400.
  - Scan Speed: 2 scans/second.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the compound.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow from the synthesis of **N-Cyanopivalamide** to its comprehensive spectroscopic characterization.



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Caption: Workflow for Synthesis and Spectroscopic Characterization.

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